molecular formula C11H10O3 B6264092 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid CAS No. 98232-82-7

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid

Cat. No.: B6264092
CAS No.: 98232-82-7
M. Wt: 190.2
InChI Key:
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Description

2-(3,4-Dihydro-2H-1-benzopyran-4-ylidene)acetic acid is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a benzopyran ring system with an acetic acid moiety, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid typically involves the condensation of a benzopyran derivative with an appropriate acetic acid precursor. One common method includes the use of 3,4-dihydro-2H-1-benzopyran-4-one as a starting material, which undergoes a Knoevenagel condensation with malonic acid or its derivatives under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency, often involving catalysts to speed up the reaction and reduce by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the benzopyran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the double bond in the acetic acid side chain to a single bond, forming saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitutions and nucleophiles like amines for nucleophilic substitutions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Saturated acetic acid derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dihydro-2H-1-benzopyran-4-ylidene)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the benzopyran ring.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The biological activity of 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid is often attributed to its ability to interact with cellular targets such as enzymes and receptors. The benzopyran ring can participate in redox reactions, influencing oxidative stress pathways. The acetic acid moiety can interact with proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

    Coumarin: Another benzopyran derivative known for its anticoagulant properties.

    Flavonoids: A large class of benzopyran derivatives with diverse biological activities, including antioxidant and anti-inflammatory effects.

Uniqueness: 2-(3,4-Dihydro-2H-1-benzopyran-4-ylidene)acetic acid is unique due to its specific structural features, combining the benzopyran ring with an acetic acid side chain. This structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

98232-82-7

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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